molecular formula C22H27NO3 B5313209 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol

2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol

Numéro de catalogue B5313209
Poids moléculaire: 353.5 g/mol
Clé InChI: WKTOEGPFQGEWFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in various signaling pathways, and its inhibition can have a significant impact on the immune system.

Mécanisme D'action

TAK-659 selectively inhibits BTK, a crucial enzyme involved in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and proliferation. This inhibition ultimately leads to the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has shown significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit B-cell proliferation and activation, reduce cytokine production, and induce apoptosis in cancer cells. Additionally, TAK-659 has been shown to reduce inflammation in animal models of autoimmune disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its limited solubility, potential off-target effects, and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

There are several future directions for the research on TAK-659. These include further studies on its safety and efficacy in humans, the development of more potent and selective BTK inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and chronic lymphocytic leukemia. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, may also be explored to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of TAK-659 involves a multi-step process that includes the formation of intermediate compounds. The first step involves the reaction of 2-hydroxyphenol with 2-bromoethyl ketone to form 2-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with 1-(2-(2-methylphenyl)ethyl)piperidin-3-ol to form the key intermediate, 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell receptor signaling and reducing tumor growth in animal models of lymphoma and leukemia. Additionally, TAK-659 has shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

2-(2-hydroxyphenoxy)-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-23(15-18)22(25)16-26-21-11-5-4-10-20(21)24/h2-5,7,9-11,18,24H,6,8,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEGPFQGEWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)COC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.